An indicator and reagent. It has been used in serum albumin determinations and as a pH indicator.
Bromocresol green
CAS No.: 76-60-8
Cat. No.: VC20782656
Molecular Formula: C21H14Br4O5S
Molecular Weight: 698.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76-60-8 |
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Molecular Formula | C21H14Br4O5S |
Molecular Weight | 698.0 g/mol |
IUPAC Name | 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol |
Standard InChI | InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21/h3-8,26-27H,1-2H3 |
Standard InChI Key | FRPHFZCDPYBUAU-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br |
Canonical SMILES | CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br |
Melting Point | 218.5 °C |
Introduction
Chemical Structure and Properties
Bromocresol green possesses a complex chemical structure with specific properties that enable its function as an effective indicator and analytical reagent.
Molecular Structure
The chemical formula of bromocresol green is C₂₁H₁₄Br₄O₅S with a molecular weight of 698.01 g/mol . It is also known by several synonyms including 3',3",5',5"-tetrabromo-m-cresolsulfonephthalein, bromocresol verde, and tetrabromo-m-cresolphthalein sulfone . The structure contains a sulfonephthalein core with four bromine atoms strategically positioned to provide its distinctive spectral and chemical properties.
Chemical Reactivity
The most notable chemical property of bromocresol green is its pH-dependent color change behavior. It exhibits a yellow color in acidic solutions below pH 3.8 and transitions to a blue color in basic solutions above pH 5.4 . This color change is attributed to structural rearrangements that occur with protonation and deprotonation of the phenolic hydroxyl groups. The pKa (acid dissociation constant) of bromocresol green is 4.90, which represents the pH at which equal concentrations of its acid and base forms exist .
The following table summarizes the key chemical properties of bromocresol green:
Property | Value |
---|---|
Chemical Formula | C₂₁H₁₄Br₄O₅S |
Molecular Weight | 698.01 g/mol |
pKa | 4.90 |
pH Range | 3.8 - 5.4 |
Color at pH < 3.8 | Yellow |
Color at pH 3.8-5.4 | Green |
Color at pH > 5.4 | Blue |
Physical Properties
Bromocresol green exhibits distinctive physical characteristics that influence its applications and handling requirements in laboratory settings.
Appearance and Organoleptic Properties
In its solid form, bromocresol green appears as a light brown to beige powder or crystalline substance . It is odorless, making it easy to handle in laboratory environments without specialized ventilation . When dissolved in solution, its appearance varies according to pH, displaying the characteristic yellow, green, or blue colors based on hydrogen ion concentration.
Thermal Properties
Bromocresol green has a melting point of approximately 225°C (437°F; 498 K), at which point it also begins to decompose rather than boil . This thermal stability makes it suitable for various laboratory applications within normal temperature ranges, though care should be taken when heating solutions containing this compound.
Solubility Profile
The solubility of bromocresol green varies significantly across different solvents, which impacts its preparation and application methods:
Solvent | Solubility |
---|---|
Water | Sparingly soluble |
Acetone | Very soluble |
Diethyl ether | Very soluble |
Ethanol | Very soluble |
Benzene | Soluble |
Chloroform | Sparingly soluble |
Isopropanol | Sparingly soluble |
Glycerol | Insoluble |
Hexane | Insoluble |
Aqueous ammonia | Very soluble |
This differential solubility profile makes bromocresol green adaptable for various analytical procedures depending on the solvent system required .
Spectroscopic Properties
Bromocresol green exhibits a characteristic absorption spectrum with a maximum absorption peak (λmax) at 423 nm . This spectral property is crucial for its quantitative applications in analytical chemistry and clinical diagnostics, as it allows for precise spectrophotometric measurements of concentration and interactions with other compounds.
Applications in Science and Medicine
Bromocresol green has found numerous applications across scientific disciplines, particularly in analytical chemistry and clinical diagnostics.
pH Indicator Applications
As a pH indicator, bromocresol green is extensively used in titrations, buffer preparations, and environmental monitoring . Its well-defined transition range between pH 3.8 and 5.4 makes it particularly valuable for measuring acidity in solutions where pH changes occur within this range. The visual transition from yellow through green to blue provides a clear indication of pH changes, making it suitable for both qualitative observations and quantitative measurements using spectrophotometric methods.
Clinical Laboratory Diagnostics
One of the most significant applications of bromocresol green is in clinical chemistry for the determination of albumin levels in blood serum and plasma . The dye binds specifically to albumin proteins in a slightly acidic environment, causing a measurable shift in absorption spectrum proportional to the albumin concentration. This reaction forms the basis for colorimetric assays widely used in clinical laboratories worldwide for routine blood chemistry panels.
The albumin determination procedure typically involves:
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Addition of bromocresol green reagent to serum/plasma samples
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Incubation at controlled temperature and pH
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Measurement of the resulting green-blue color intensity using spectrophotometry
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Calculation of albumin concentration based on a standard curve
Microbiological Applications
In microbiology, bromocresol green is used as a component in selective and differential culture media for the isolation and identification of microorganisms . The pH-sensitive properties allow visual detection of acid production by bacteria, helping to differentiate between species based on their metabolic activities.
Recent Research Findings
Clinical Applications and Limitations
Recent research has identified significant limitations in the use of bromocresol green for albumin determination, particularly in patients with chronic kidney disease (CKD). A comprehensive study by van Schrojenstein Lantman et al. evaluated the performance of different albumin measurement methods including bromocresol green (BCG), bromocresol purple (BCP), and immunological methods across various stages of CKD .
The research findings revealed that:
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Albumin results determined with bromocresol green showed significant overestimation compared to reference methods
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Only 66.7% of bromocresol green measurements agreed with the target values, compared to 92.7% for bromocresol purple and 86.2% for immunological methods
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The platform-dependent variability in agreement was larger for bromocresol green methods (3.2-4.6%) compared to bromocresol purple methods (0.7-1.5%)
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The clinical implications were substantial, as fewer patients were diagnosed with protein energy wasting when using bromocresol green-based albumin results compared to more accurate methods
These findings suggest that laboratories should carefully consider the method selection for albumin determination, particularly in patients with conditions like chronic kidney disease where accurate protein measurements are critical for diagnosis and treatment planning.
Analytical Method Development
Ongoing research continues to refine analytical methods using bromocresol green to improve specificity, sensitivity, and applicability across different sample types. Researchers are exploring modified reagent formulations, alternative buffer systems, and novel detection methods to overcome the limitations identified in traditional bromocresol green assays.
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